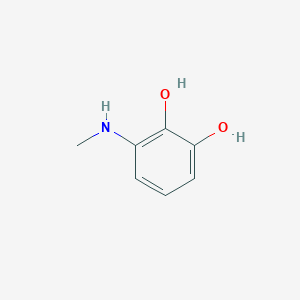

3-(Methylamino)benzene-1,2-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

3-(methylamino)benzene-1,2-diol |

InChI |

InChI=1S/C7H9NO2/c1-8-5-3-2-4-6(9)7(5)10/h2-4,8-10H,1H3 |

InChI Key |

RZDMYSAEOBQMAG-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=CC=C1)O)O |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 3 Methylamino Benzene 1,2 Diol

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of 3-(Methylamino)benzene-1,2-diol is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The presence of hydroxyl (-OH), amine (N-H), aromatic (C-H and C=C), and aliphatic (C-H) groups gives rise to a unique spectral fingerprint. libretexts.orglibretexts.org

Key vibrational modes and their expected absorption regions are:

O-H Stretching: The two hydroxyl groups on the benzene (B151609) ring are expected to show a broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.

N-H Stretching: The secondary amine group (N-H) typically exhibits a moderate absorption band in the 3500-3300 cm⁻¹ range. openstax.org This peak may sometimes overlap with the broad O-H stretching band.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are anticipated to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretching: The methyl group's C-H stretching vibrations are expected in the 3000-2850 cm⁻¹ range. libretexts.org

C=C Stretching (Aromatic): The stretching vibrations within the benzene ring typically give rise to one or more sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. libretexts.org

C-O Stretching: The stretching of the C-O bonds of the phenolic hydroxyl groups is expected to produce strong bands in the 1260-1000 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration of the methylamino group is expected to be in the 1335-1250 cm⁻¹ region.

O-H Bending: The in-plane bending of the O-H groups may appear around 1410-1310 cm⁻¹ and the out-of-plane bending can be found in the 950-910 cm⁻¹ region. libretexts.org

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring are expected in the 900-675 cm⁻¹ range, and the specific pattern can provide information about the substitution pattern on the ring. openstax.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3500-3200 (broad) |

| Amine (N-H) | Stretching | 3500-3300 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Phenolic C-O | Stretching | 1260-1000 |

| Amine C-N | Stretching | 1335-1250 |

| Hydroxyl (-OH) | Bending | 1410-1310 (in-plane), 950-910 (out-of-plane) |

| Aromatic C-H | Bending | 900-675 (out-of-plane) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. An experimental ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic, methyl, and hydroxyl protons. hmdb.ca

The expected chemical shifts (δ) and multiplicities are as follows:

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region, typically between 6.0 and 7.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) are influenced by the electron-donating hydroxyl and methylamino groups. The proton situated between the two hydroxyl groups would likely be the most shielded.

Methyl Protons: The three protons of the methyl group attached to the nitrogen atom will appear as a singlet, as there are no adjacent protons to cause splitting. This signal is expected in the aliphatic region, likely around 2.5-3.0 ppm.

Amine Proton: The proton on the nitrogen atom (N-H) will appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent, but typically in the range of 3.0-5.0 ppm.

Hydroxyl Protons: The two protons of the hydroxyl groups (-OH) will also appear as broad singlets. Their chemical shifts are highly dependent on factors like solvent, temperature, and concentration due to hydrogen bonding and are expected in a wide range, potentially between 4.0 and 9.0 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 6.0 - 7.5 | Multiplet |

| Methyl (N-CH₃) | 2.5 - 3.0 | Singlet |

| Amine (N-H) | 3.0 - 5.0 (broad) | Singlet |

| Hydroxyl (O-H) | 4.0 - 9.0 (broad) | Singlet |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the low natural abundance of ¹³C, signals are typically acquired as singlets unless specific experiments are performed. libretexts.org

The expected chemical shifts for the carbon atoms in this compound are:

Aromatic Carbons: The six carbons of the benzene ring will have distinct signals in the aromatic region (110-160 ppm). The carbons bearing the hydroxyl groups will be the most downfield due to the deshielding effect of the oxygen atoms. The carbon attached to the methylamino group will also be in this region. The remaining aromatic carbons will have shifts influenced by the positions of these substituents.

Methyl Carbon: The carbon of the methyl group will appear in the aliphatic region, typically at a much lower chemical shift, around 30-40 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-OH) | 140 - 160 |

| Aromatic (C-N) | 130 - 150 |

| Aromatic (C-H) | 110 - 130 |

| Methyl (N-CH₃) | 30 - 40 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound will be dominated by the transitions involving the π electrons of the aromatic ring. shimadzu.com

The benzene ring itself has characteristic absorptions, and the presence of the hydroxyl and methylamino substituents will cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). shimadzu.com These shifts are due to the extension of the conjugated system by the lone pairs of electrons on the oxygen and nitrogen atoms.

The expected electronic transitions are:

π → π transitions:* These are high-energy transitions of the aromatic system and are expected to result in strong absorption bands in the UV region, likely around 200-280 nm.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron from the oxygen or nitrogen atoms to an anti-bonding π* orbital of the aromatic ring. These transitions typically result in weaker absorption bands at longer wavelengths, possibly extending into the near-UV region. nih.gov

The exact λmax (wavelength of maximum absorbance) values would be influenced by the solvent polarity.

| Electronic Transition | Expected Absorption Region (λmax) | Relative Intensity |

|---|---|---|

| π → π | 200 - 280 nm | High |

| n → π | > 280 nm | Low |

Electronic Absorption Band Assignment and Characterization

The electronic absorption spectrum of this compound, typically recorded in methanol (B129727), exhibits distinct absorption bands that are attributed to specific electronic transitions within the molecule. A notable feature is a broad absorption band observed at approximately 293 nm. This band is assigned to a π → π* transition, which is characteristic of the aromatic system within the molecule. The presence of amino and hydroxyl substituents on the benzene ring influences the energy of these transitions.

Solvatochromic Effects on Electronic Spectra

The electronic spectrum of this compound is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. While detailed studies on a wide range of solvents are limited in the available literature, the position and intensity of the absorption bands are expected to shift in response to changes in the solvent environment. This is due to the differential stabilization of the ground and excited states of the molecule by the solvent molecules. For instance, in polar solvents, hydrogen bonding and dipole-dipole interactions can lead to shifts in the absorption maxima.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and structural fragments of this compound. The electron ionization mass spectrum (EI-MS) is characterized by a prominent molecular ion peak (M+) that confirms the compound's molecular weight. The fragmentation pattern observed in the mass spectrum offers insights into the molecule's structure and the relative stability of its fragments. Key fragmentation pathways often involve the loss of small, stable molecules or radicals from the parent ion.

| Fragment Ion | Proposed Structure/Loss |

| M+ | Molecular Ion |

| M-CH3 | Loss of a methyl group |

| M-H2O | Loss of a water molecule |

| M-CO | Loss of carbon monoxide |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms in the solid state of this compound.

Single-crystal X-ray diffraction analysis has revealed the detailed molecular geometry of this compound. The molecule crystallizes in the monoclinic space group P21/c. The benzene ring is essentially planar, with the substituent atoms deviating only slightly from this plane. The C-C bond lengths within the aromatic ring and the C-O and C-N bond lengths are consistent with those expected for a substituted catecholamine. The geometry around the nitrogen atom is trigonal pyramidal.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.138(3) |

| b (Å) | 7.934(2) |

| c (Å) | 9.771(3) |

| β (°) | 114.99(1) |

| Z | 4 |

The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. The hydroxyl groups and the amino group are key participants in these interactions, acting as both hydrogen bond donors and acceptors. These hydrogen bonds link adjacent molecules, forming a complex three-dimensional supramolecular architecture. Specifically, O-H···O and N-H···O hydrogen bonds are prominent, creating chains and layers within the crystal lattice.

| Contact Type | Percentage of Hirshfeld Surface |

| O···H/H···O | 44.7% |

| H···H | 40.5% |

| C···H/H···C | 10.2% |

| C···C | 2.1% |

While computational studies have been performed on structurally related compounds, such as other catechol derivatives or Schiff bases formed from benzene-1,2-diol, the strict requirement to focus solely on this compound prevents the inclusion of that data. researchgate.netresearchgate.netdrugbank.comnih.gov The principles of the requested analytical methods are well-established in computational chemistry, but their specific application and the resulting data are unique to the molecule under investigation. researchgate.netmasterorganicchemistry.comresearchgate.net

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements for this compound.

Advanced Computational and Theoretical Investigations

Electronic Structure and Reactivity Descriptors

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study electron delocalization, charge transfer, and donor-acceptor interactions within a molecule. researchgate.net This analysis provides insights into hyperconjugative interactions and the delocalization of electron density, which are crucial for understanding the stability and reactivity of chemical species. researchgate.net The NBO method translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. researchgate.netwisc.edu

In the context of 3-(Methylamino)benzene-1,2-diol, which contains a catechol (1,2-dihydroxybenzene) moiety and a methylamino group, NBO analysis can elucidate several key bonding features. The analysis quantifies the interactions between filled (donor) and vacant (acceptor) orbitals, with the stabilization energy, E(2), indicating the strength of these interactions. researchgate.netnih.gov

For aromatic systems like the benzene (B151609) ring in this compound, NBO analysis reveals the delocalization of π-electrons across the ring. This delocalization is a defining characteristic of aromaticity and contributes significantly to the molecule's stability. researchgate.net Furthermore, the analysis can detail the interactions between the hydroxyl and methylamino substituents and the benzene ring. These interactions involve the donation of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding π* orbitals of the ring. This charge transfer influences the electron distribution and reactivity of the molecule.

Intramolecular hydrogen bonding is another important aspect that can be investigated using NBO analysis. In this compound, a hydrogen bond can form between the hydrogen of one hydroxyl group and the oxygen of the adjacent hydroxyl group, or between a hydroxyl hydrogen and the nitrogen of the methylamino group. NBO analysis can confirm the presence of these hydrogen bonds by identifying the donor-acceptor interactions, such as the transfer of electron density from a lone pair of the acceptor atom (oxygen or nitrogen) to the antibonding σ* orbital of the donor O-H or N-H bond. nih.gov The strength of these interactions is reflected in the calculated stabilization energies. nih.gov

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP(O1) | σ(O2-H) | Intramolecular H-bond | Data not available | Stabilization of the catechol moiety |

| LP(N) | σ(O-H) | Intramolecular H-bond | Data not available | Interaction between amino and hydroxyl groups |

| π(C1-C2) | π(C3-C4) | π-conjugation | Data not available | Aromatic delocalization |

| LP(O) | π(C-C)ring | Resonance | Data not available | Electron donation from hydroxyl to ring |

| LP(N) | π*(C-C)ring | Resonance | Data not available | Electron donation from amino to ring |

This table presents hypothetical NBO analysis data for this compound to illustrate the types of interactions that would be investigated. Actual E(2) values would require specific computational studies.

Spectroscopic Property Predictions from Theoretical Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical models, particularly those based on Density Functional Theory (DFT), can be employed to calculate various spectroscopic parameters.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. researchgate.net For this compound, this would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. researchgate.net These calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of O-H, N-H, C-H, C-O, C-N, and C-C bonds, as well as the deformations of the aromatic ring. While there is often a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to improve the agreement. Such theoretical predictions are invaluable for assigning the bands observed in experimental IR spectra. For instance, in catechol, the free and bonded -OH torsion modes have been identified through a combination of experimental and theoretical work. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions within the aromatic ring and n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic structure and transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts. researchgate.net By applying this method to the optimized geometry of this compound, it is possible to predict the 1H and 13C NMR chemical shifts. These theoretical values can aid in the assignment of signals in experimental NMR spectra, which is particularly useful for complex molecules with many similar protons or carbons.

| Spectroscopic Technique | Predicted Parameter | Significance for this compound |

|---|---|---|

| IR Spectroscopy | Vibrational Frequencies (cm-1) | Assignment of O-H, N-H, C-O, C-N stretching and bending modes. |

| UV-Vis Spectroscopy | Maximum Absorption Wavelength (λmax) | Identification of π → π* and n → π* electronic transitions. |

| NMR Spectroscopy | 1H and 13C Chemical Shifts (ppm) | Assignment of proton and carbon signals in the molecule. |

This table provides a summary of the types of spectroscopic data that can be predicted for this compound using theoretical models.

Tautomeric Equilibria and Proton Transfer Studies

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, known as tautomers, which differ in the position of a proton and the location of a double bond. quora.com For a molecule like this compound, several types of tautomerism are theoretically possible.

Keto-Enol Tautomerism: The catechol moiety of this compound is a di-enol. It can theoretically undergo tautomerization to form keto tautomers. However, for simple phenols and catechols, the enol (phenolic) form is overwhelmingly favored due to the stability conferred by the aromaticity of the benzene ring. quora.commasterorganicchemistry.com The keto form would disrupt this aromaticity and is therefore significantly less stable. quora.com Computational studies on catechol have confirmed that the dihydroxy (enol) form is the most stable. researchgate.netnih.gov In some complex natural products containing catechol units, stable keto tautomers have been observed, but this stability is usually enforced by significant steric constraints that destabilize the aromatic form. nih.govacs.org

Phenol-Imine Tautomerism: The presence of the methylamino group introduces the possibility of phenol-imine tautomerism. This would involve the transfer of a proton from one of the hydroxyl groups to the nitrogen atom, with a corresponding shift in the double bond arrangement to form an imine. This type of tautomerism is analogous to keto-enol tautomerism, with the nitrogen atom taking the place of the keto oxygen. fiveable.me In related systems, the equilibrium between enol-imine and keto-amine forms has been studied, and it is known to be influenced by factors such as substituents and the solvent environment. nih.gov In some cases, excited-state intramolecular proton transfer (ESIPT) can lead to the formation of the keto-amine tautomer upon photoexcitation. nih.gov

Proton transfer can occur within a single molecule (intramolecular) or between different molecules (intermolecular). khanacademy.org Both mechanisms are relevant to the chemistry of this compound.

Intramolecular Proton Transfer: In this compound, intramolecular proton transfer can occur between the two adjacent hydroxyl groups of the catechol moiety or between a hydroxyl group and the methylamino group. This process is often facilitated by the formation of an intramolecular hydrogen bond, which brings the donor and acceptor groups into close proximity. nih.gov The transfer of a proton typically proceeds through a transition state with a relatively low energy barrier, especially in the excited state. nih.gov For catechol derivatives, intramolecular proton transfer is a known phenomenon. researchgate.net The activation energy for such a transfer can be computationally estimated. nih.gov

Intermolecular Proton Transfer: Intermolecular proton transfer involves the transfer of a proton from one molecule to another, often mediated by solvent molecules. researchgate.net For example, a proton from a hydroxyl group of this compound could be transferred to a water molecule in an aqueous solution. youtube.com This process is fundamental to the acidic and basic properties of the molecule. Computational studies on related systems have shown that intermolecular proton transfer can be a feasible pathway for tautomerization, especially in solvents that can form hydrogen-bonded chains. nih.gov

The solvent environment can have a profound impact on tautomeric equilibria and the energy barriers for proton transfer. nih.gov This is due to the differential solvation of the various tautomers and transition states.

Solvent Effects on Tautomeric Preferences: The relative stability of tautomers can be significantly altered by the solvent. acs.org Polar solvents, for instance, tend to stabilize more polar tautomers. For keto-enol tautomerism, polar solvents can stabilize the keto form to some extent, although the enol form of phenols generally remains more stable. youtube.com In the case of phenol-imine tautomerism, the solvent's ability to act as a hydrogen bond donor or acceptor can influence the position of the equilibrium. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effects of different solvents on tautomeric equilibria. rsc.orgresearchgate.net In some cases, the inclusion of explicit solvent molecules in the calculations is necessary to accurately reproduce experimental observations, especially when strong intermolecular hydrogen bonds are formed. mdpi.com

Solvent Effects on Energy Barriers: Solvents can also affect the kinetics of proton transfer by altering the energy barriers of the reaction. For intramolecular proton transfer, the solvent can stabilize or destabilize the transition state, thereby changing the activation energy. For intermolecular proton transfer, the solvent molecules can actively participate in the reaction mechanism, for example, by forming a "proton wire" that facilitates the transfer. nih.gov This can significantly lower the activation energy compared to the gas-phase reaction.

Nonlinear Optical (NLO) Properties Theoretical Prediction

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in optoelectronics and photonics. Organic molecules with donor-π-acceptor (D-π-A) architectures are particularly promising candidates for NLO materials. nih.gov

This compound possesses structural features that suggest it could have NLO properties. The hydroxyl and methylamino groups can act as electron donors, and the benzene ring can serve as a π-conjugated bridge. The presence of both donor types on the same ring could lead to interesting NLO behavior.

Theoretical calculations, particularly DFT and TD-DFT, are widely used to predict the NLO properties of molecules. scielo.org.mxjmcs.org.mx The key parameters that are calculated are the linear polarizability (α) and the first hyperpolarizability (β), which is a measure of the second-order NLO response. ajrconline.org A large β value is indicative of a strong NLO response. ajrconline.org

For a molecule to exhibit a significant NLO response, it should generally have a small HOMO-LUMO energy gap, which facilitates intramolecular charge transfer (ICT) upon excitation. scielo.org.mx Theoretical studies on related aminophenol systems have investigated the influence of the relative positions of the amino and hydroxyl groups on the hyperpolarizability. researchgate.net By performing similar calculations on this compound, it would be possible to predict its NLO properties and assess its potential as an NLO material. The calculations would involve optimizing the geometry and then computing the polarizability and hyperpolarizability tensors. The magnitude of the total hyperpolarizability (βtot) would provide a quantitative measure of the molecule's NLO response. jmcs.org.mx

| NLO Parameter | Theoretical Method | Significance |

|---|---|---|

| Linear Polarizability (α) | DFT | Measures the linear response to an electric field. |

| First Hyperpolarizability (β) | DFT/TD-DFT | Indicates the second-order NLO response. |

| HOMO-LUMO Energy Gap | DFT | Relates to the ease of intramolecular charge transfer. |

This table outlines the key parameters and theoretical methods used in the prediction of NLO properties.

Reaction Mechanisms and Chemical Transformations of 3 Methylamino Benzene 1,2 Diol

Oxidation Reactions of Benzene-1,2-diol Derivatives

The benzene-1,2-diol (catechol) moiety in 3-(methylamino)benzene-1,2-diol is susceptible to oxidation, a common feature of phenolic compounds. The presence of the electron-donating methylamino group further activates the ring, influencing the oxidation pathways and products.

Electrochemical Oxidation Pathways and Products

The electrochemical oxidation of aminophenols, compounds structurally related to this compound, has been studied to understand their redox behavior. The oxidation of aminophenols can be complex, as both the amino and hydroxyl groups are oxidizable. The relative positions of these groups on the aromatic ring significantly impact the electrochemical properties and the nature of the resulting products ua.es.

In acidic media, the electrochemical oxidation of aminophenols on a platinum electrode can lead to different outcomes depending on the isomer. For instance, the oxidation of p-aminophenol can result in hydrolysis to form hydroquinone and subsequently p-benzoquinone, with further oxidation leading to the formation of CO2 ua.es. In contrast, m-aminophenol oxidation can produce a passivating polymeric film on the electrode surface ua.es. The oxidation of o-aminophenol, which is structurally most similar to this compound, can lead to the formation of conducting polymers containing phenoxazine units ua.es.

The electrochemical oxidation of ortho- and para-aminophenol derivatives has been investigated using cyclic voltammetry and controlled-potential coulometry. These studies indicate that the oxidized forms of para-aminophenols can undergo hydrolysis to yield p-benzoquinone as the final product. Conversely, the oxidation of ortho-aminophenol derivatives is often followed by a dimerization reaction researchgate.net.

The general mechanism for the electrochemical oxidation of catechols involves a two-electron, two-proton process to form the corresponding o-quinone. The presence of an amino substituent can influence the stability of this quinone and may lead to subsequent follow-up reactions, such as polymerization or intramolecular cyclization.

Kinetics of Oxidation by Oxidizing Agents

The kinetics of the oxidation of substituted catechols and phenols by various oxidizing agents have been investigated to understand the influence of substituents on the reaction rate. The oxidation of catechols can be initiated by chemical oxidants like sodium periodate or by reactive oxygen species such as hydroxyl radicals nih.govniscpr.res.inacs.org.

The table below summarizes the effect of substituents on the pseudo-first-order rate constants (k_obs) for the aqueous OH oxidation of various phenolic compounds.

| Compound | Substituents | k_obs (s⁻¹) |

| 4-Nitrocatechol (4NC) | -NO₂ (electron-withdrawing) | 1.03 × 10⁻⁴ |

| Catechol (CAT) | - | 1.49 × 10⁻⁴ |

| 3-Methylcatechol (3MC) | -CH₃ (electron-donating) | 6.68 × 10⁻⁴ |

Data sourced from a study on the aqueous OH oxidation of phenolic compounds mdpi.com.

As the data indicates, the presence of an electron-donating group (-CH₃) in 3-methylcatechol leads to a significantly higher reaction rate constant compared to catechol and 4-nitrocatechol, which has an electron-withdrawing group. This trend supports the expectation that this compound, with its strongly electron-donating substituents, would exhibit rapid oxidation kinetics.

Nucleophilic and Electrophilic Reactions of the Aromatic Ring System

The electron-rich nature of the aromatic ring in this compound, due to the presence of two hydroxyl groups and a methylamino group, makes it highly susceptible to electrophilic attack.

Regioselectivity in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. Both the hydroxyl (-OH) and methylamino (-NHCH₃) groups are strong activating groups and are ortho-, para-directors libretexts.orgchemistrytalk.orgminia.edu.egyoutube.comwikipedia.orgyoutube.comyoutube.com. This directing effect is due to the ability of the lone pairs of electrons on the oxygen and nitrogen atoms to be delocalized into the benzene ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack youtube.comyoutube.com.

For this compound, the two hydroxyl groups are at positions 1 and 2, and the methylamino group is at position 3. The directing effects of these groups will determine the position of substitution for an incoming electrophile. The hydroxyl group at position 1 will direct ortho (position 6) and para (position 4). The hydroxyl group at position 2 will direct ortho (positions 1 and 3, which are already substituted) and para (position 5). The methylamino group at position 3 will direct ortho (positions 2 and 4) and para (position 6).

The positions most activated by the combined directing effects of the three groups would be positions 4 and 6. Position 5 is also activated, but likely to a lesser extent. Steric hindrance may also play a role in determining the final product distribution, potentially favoring substitution at the less hindered position.

Influence of Methylamino and Hydroxyl Substituents on Aromatic Reactivity

Both the methylamino and hydroxyl groups are strong activating groups in electrophilic aromatic substitution reactions libretexts.orgminia.edu.eg. They increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene chemistrytalk.orgminia.edu.eg.

The activating strength of these groups is primarily due to their strong electron-donating resonance effect (+M effect), which outweighs their electron-withdrawing inductive effect (-I effect) libretexts.org. The order of activating ability for common substituents is generally -NH₂ > -OH > -OR > alkyl groups. The methylamino group (-NHCH₃) is expected to have a similar activating strength to the amino group (-NH₂).

The presence of three strong activating groups on the benzene ring of this compound makes the aromatic system highly reactive. This high reactivity can sometimes lead to challenges in controlling reactions, such as polysubstitution or oxidation under the reaction conditions for electrophilic aromatic substitution.

Derivatization Reactions of the Methylamino Group

The secondary methylamino group in this compound is a nucleophilic site and can undergo various derivatization reactions, such as acylation and alkylation.

N-Acylation: The nitrogen atom of the methylamino group is more nucleophilic than the oxygen atoms of the hydroxyl groups. Therefore, in reactions with acylating agents like acetic anhydride under mild conditions, selective N-acylation is expected to occur to form an amide quora.com. This chemoselectivity is observed in the synthesis of paracetamol from p-aminophenol, where the amino group is preferentially acylated over the hydroxyl group quora.com. A similar outcome would be anticipated for this compound.

N-Alkylation: The methylamino group can also be further alkylated. The direct alkylation of secondary aromatic amines with alkyl halides can be challenging due to the potential for overalkylation to form a quaternary ammonium (B1175870) salt wikipedia.org. However, methods for the selective mono-N-alkylation of aromatic amines using alcohols in the presence of a suitable catalyst have been developed nih.govorganic-chemistry.org. Another approach involves the use of N-aminopyridinium salts as ammonia surrogates for self-limiting alkylation acs.org. These methods could potentially be applied to introduce a second alkyl group onto the nitrogen atom of this compound.

The table below provides a summary of the types of derivatization reactions possible at the methylamino group.

| Reaction Type | Reagent Example | Functional Group Formed |

| N-Acylation | Acetic Anhydride | N-Aryl, N-methylacetamide |

| N-Alkylation | Alkyl Halide or Alcohol | Tertiary Amine |

Acylation and Other Nitrogen-Centered Transformations

The secondary amine functionality in this compound is a key site for various nitrogen-centered transformations, most notably acylation. This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide linkage. While direct studies on this compound are limited, the principles of N-acylation are well-established for related aminophenols and catecholamines.

The acylation of secondary amines like this compound typically proceeds via nucleophilic acyl substitution. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The reactivity of the amino group can be influenced by the electronic properties of the catechol ring. The hydroxyl groups, being electron-donating, can increase the nucleophilicity of the amino group, facilitating the reaction.

Enzymatic methods can also be employed for N-acylation reactions. For instance, immobilized Candida antarctica lipase (Novozyme 435) has been shown to catalyze the synthesis of N-acylethanolamines from methyl esters and amines, achieving high yields under mild conditions nih.gov. This biocatalytic approach offers a green alternative to traditional chemical methods and may be applicable to the acylation of this compound.

Other nitrogen-centered transformations can occur under specific conditions. For example, catecholamines can undergo oxidation and nitration in the presence of nitrogen oxides derived from nitric oxide nih.gov. These reactions can lead to the formation of nitro-derivatives, which may alter the biological and chemical properties of the parent molecule nih.gov.

| Reaction Type | Reagents/Conditions | Product Type | Potential Applicability |

|---|---|---|---|

| N-Acylation | Acyl chlorides, Anhydrides | N-acyl-3-(methylamino)benzene-1,2-diol | General method for modifying the amino group. |

| Enzymatic N-Acylation | Lipase, Ester | N-acyl-3-(methylamino)benzene-1,2-diol | Mild and selective synthesis of amides nih.gov. |

| Nitration | Nitric oxide derivatives | Nitro-substituted derivatives | Can occur under specific physiological or environmental conditions nih.gov. |

Formation of C=N Containing Structures from Amino Catechols

The reaction of the amino group in this compound with carbonyl compounds such as aldehydes and ketones can lead to the formation of structures containing a carbon-nitrogen double bond (C=N), commonly known as imines or Schiff bases. This reaction is a type of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule chemistrysteps.commasterorganicchemistry.com.

The mechanism for imine formation is typically acid-catalyzed wikipedia.orglibretexts.org. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the nucleophilic nitrogen of the amino group. This initial addition forms a carbinolamine intermediate. Subsequent proton transfer and elimination of water lead to the formation of an iminium ion, which is then deprotonated to yield the stable imine product chemistrysteps.comlibretexts.org. The pH of the reaction medium is a critical factor; the reaction is generally most efficient under mildly acidic conditions (around pH 5) lumenlearning.com.

For amino catechols, the presence of the hydroxyl groups can influence the reaction. Intramolecular hydrogen bonding between the hydroxyl and amino groups might affect the nucleophilicity of the nitrogen. Furthermore, the catechol moiety itself can be susceptible to oxidation, which could compete with the imine formation reaction, especially under harsh conditions.

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Nucleophilic Attack | The nitrogen of the amino group attacks the carbonyl carbon of an aldehyde or ketone. | Tetrahedral Adduct |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. | Carbinolamine |

| 3. Protonation of Hydroxyl Group | The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water). | Protonated Carbinolamine |

| 4. Elimination of Water | A molecule of water is eliminated, forming a resonance-stabilized iminium ion. | Iminium Ion |

| 5. Deprotonation | A base (often the solvent or another amine molecule) removes a proton from the nitrogen to give the final imine product. | Imine (Schiff Base) |

Investigation of Chemical Stability and Degradation Pathways

The chemical stability of this compound is largely governed by the catechol moiety, which is susceptible to oxidation. Catecholamines, in general, are known to be unstable and can degrade under various conditions, including changes in pH, temperature, and exposure to light and oxidizing agents umn.edu.

Effect of pH: The stability of catecholamines is highly pH-dependent. They are generally more stable in acidic conditions and degrade more rapidly at neutral or alkaline pH researchgate.netnih.gov. For instance, free catecholamines show less than 15% loss of concentration when stored at a pH of 6.0 or lower for at least four days, but at a pH of 8.0, the concentration can fall to less than 60% after 48 hours researchgate.netnih.gov. Acidification of samples, typically to a pH range of 2.0-3.0, is often recommended to ensure stability nih.gov. Low pH can induce catecholamine secretion in certain biological systems, although this is a separate phenomenon from chemical degradation nih.gov.

Oxidation: The primary degradation pathway for catechols is oxidation. This can be initiated by atmospheric oxygen, metal ions, or enzymatic action. The oxidation of the catechol ring proceeds through a semiquinone radical intermediate to form an o-quinone doi.orgnih.gov. These quinones are highly reactive electrophiles and can undergo further reactions, including polymerization and intramolecular cyclization, leading to the formation of various degradation products doi.orgnih.gov. The rate of oxidation is influenced by substituents on the catechol ring; electron-donating groups generally increase the rate of oxidation rsc.org.

Degradation Products: The degradation of catechols can lead to a complex mixture of products. In environmental contexts, the oxidation of substituted catechols can produce carboxylic acids, quinones, and polyphenols acs.orguky.edu. For example, the oxidation of methylcatechols can yield products such as 4-methyl-o-quinone and various hydroxylated derivatives uky.edu. In biological systems, the degradation of catecholamines is primarily mediated by the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) wikipedia.orgmdpi.com.

| Factor | Effect on Stability | Mechanism of Degradation |

|---|---|---|

| High pH (Alkaline) | Decreases stability | Promotes oxidation of the catechol moiety researchgate.netnih.gov. |

| Low pH (Acidic) | Increases stability | Inhibits oxidation researchgate.netnih.gov. |

| Oxygen | Decreases stability | Direct oxidation to form quinones rsc.org. |

| Light | Decreases stability | Photochemical degradation umn.edu. |

| Metal Ions | Can decrease stability | Catalyze oxidation reactions. |

| Enzymes (e.g., MAO, COMT) | Decreases stability in biological systems | Metabolic degradation wikipedia.orgmdpi.com. |

Coordination Chemistry of Benzene 1,2 Diol Derivatives with Amino Functionalities

Ligand Design Principles for Amino-Substituted Catechols

The design of ligands based on amino-substituted catechols, such as 3-(Methylamino)benzene-1,2-diol, is guided by the interplay of the electronic and steric properties of the substituents on the catechol ring. The presence of both hydroxyl (-OH) and amino (-NHCH₃) groups imparts specific characteristics that are crucial for metal coordination.

The two adjacent hydroxyl groups provide a strong bidentate chelation site, a hallmark of catechol-based ligands. The deprotonation of these hydroxyl groups results in a catecholate dianion that forms highly stable complexes with a wide range of metal ions. The stability of these complexes is further enhanced by the chelate effect, where the formation of a five-membered ring with the metal center is entropically favored.

The amino substituent, in this case, a methylamino group at the 3-position, plays a critical role in modulating the ligand's electronic properties. The methylamino group is an electron-donating group, which increases the electron density on the catechol ring. This enhanced electron density on the oxygen atoms of the hydroxyl groups strengthens their coordination to metal centers, leading to more stable complexes compared to unsubstituted catechol. Furthermore, the nitrogen atom of the amino group can also act as a potential coordination site, allowing for different coordination modes and the formation of polynuclear complexes.

Metal Complex Formation with Transition Metals

This compound readily forms complexes with a variety of transition metals, owing to the hard-donor nature of its oxygen atoms. The formation of these complexes typically occurs through the reaction of the ligand with a metal salt in a suitable solvent, often under basic conditions to facilitate the deprotonation of the catechol hydroxyl groups. nih.gov

The general reaction can be represented as:

Mⁿ⁺ + L²⁻ → [M(L)ₓ]⁽ⁿ⁻²ˣ⁾⁺

where Mⁿ⁺ is a transition metal ion, and L²⁻ is the deprotonated this compound ligand. The stoichiometry of the resulting complex (the value of x) depends on the coordination number of the metal ion and the reaction conditions. Common stoichiometries for bidentate catecholate ligands are 1:1, 1:2, and 1:3 (metal:ligand).

Transition metals that are known to form stable complexes with catechol-type ligands, and are therefore expected to form complexes with this compound, include but are not limited to:

First-row transition metals: Iron (Fe³⁺, Fe²⁺), Copper (Cu²⁺), Cobalt (Co²⁺, Co³⁺), Nickel (Ni²⁺), Manganese (Mn²⁺, Mn³⁺), and Zinc (Zn²⁺). nih.govaristonpubs.com

Heavier transition metals: Ruthenium (Ru²⁺, Ru³⁺), Rhodium (Rh³⁺), Palladium (Pd²⁺), and Platinum (Pt²⁺).

The formation of these complexes is often accompanied by a distinct color change, which is a preliminary indication of coordination. The properties of the resulting metal complex, such as its geometry, stability, and reactivity, are highly dependent on the nature of the metal ion, including its size, charge, and d-electron configuration.

Spectroscopic Characterization of Metal Complexes

The formation and properties of metal complexes with this compound are typically investigated using a range of spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal center. Key vibrational bands are monitored for shifts upon complexation. The broad O-H stretching vibration of the free ligand (typically around 3300-3500 cm⁻¹) is expected to disappear upon deprotonation and coordination to the metal. New bands corresponding to the metal-oxygen (M-O) stretching vibrations usually appear in the low-frequency region of the spectrum (typically 400-600 cm⁻¹). The C-O stretching vibration of the catechol ring (around 1250 cm⁻¹) may also shift to a higher or lower frequency depending on the metal and the coordination mode. aristonpubs.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the coordination sphere and the nature of the electronic transitions. Ligand-to-metal charge transfer (LMCT) bands are common in complexes of catechols with transition metals, often appearing as intense absorptions in the visible region. nih.gov For complexes with d-d transitions, the position and intensity of these bands can help in assigning the coordination geometry (e.g., octahedral, tetrahedral, or square planar). nih.govaristonpubs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the aromatic protons and carbons of the catechol ring are sensitive to the coordination environment. Upon complexation, a downfield or upfield shift of these signals is expected. For paramagnetic complexes, the NMR signals are often broadened, but can still provide useful structural information.

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected Changes) |

| IR Spectroscopy | Broad O-H stretch (~3300-3500 cm⁻¹) | Disappearance of O-H stretch, Appearance of M-O stretch (~400-600 cm⁻¹) |

| UV-Vis Spectroscopy | π → π* transitions in the UV region | Appearance of Ligand-to-Metal Charge Transfer (LMCT) bands in the visible region, d-d transitions for transition metals. nih.gov |

| ¹H NMR Spectroscopy | Sharp signals for aromatic and methyl protons | Shift and/or broadening of proton signals upon coordination. |

| ¹³C NMR Spectroscopy | Sharp signals for aromatic and methyl carbons | Shift and/or broadening of carbon signals upon coordination. |

Structural Analysis of Coordination Compounds by X-ray Diffraction

From X-ray diffraction studies of related catecholato complexes, several key structural features can be anticipated for complexes of this compound:

Coordination Geometry: The coordination geometry around the metal center will be determined by the metal's coordination preferences and the stoichiometry of the complex. Common geometries include octahedral for six-coordinate metals (e.g., [Fe(L)₃]³⁻) and square planar or tetrahedral for four-coordinate metals (e.g., [Cu(L)₂]²⁻). nih.govaristonpubs.com

Bond Lengths and Angles: The metal-oxygen (M-O) bond lengths will be characteristic of the specific metal ion and its oxidation state. The O-M-O "bite angle" within the chelate ring is typically around 80-90°. The C-O bond lengths of the catechol ring are expected to be intermediate between single and double bond character, reflecting the delocalization of electron density upon coordination. tubitak.gov.tr

Intra- and Intermolecular Interactions: The crystal packing is often influenced by hydrogen bonding involving the non-coordinating amino group and solvent molecules, as well as π-π stacking interactions between the aromatic rings of the ligands. researchgate.nettubitak.gov.tr

| Structural Parameter | Typical Value Range (from related structures) |

| M-O Bond Length | 1.8 - 2.2 Å |

| C-O Bond Length | 1.3 - 1.4 Å |

| O-M-O Bite Angle | 80 - 90° |

| Coordination Geometries | Octahedral, Square Planar, Tetrahedral |

Coordination Modes and Chelation Effects in Metal Complexes

The this compound ligand can exhibit several coordination modes, which adds to the versatility of its coordination chemistry.

Bidentate Chelation: The most common coordination mode is through the two adjacent hydroxyl groups, forming a stable five-membered chelate ring with the metal ion. This bidentate coordination is the primary driving force for complex formation.

Monodentate Coordination: Under certain conditions, particularly in the presence of competing ligands or at low pH, the ligand might coordinate through only one of the hydroxyl groups. However, this is generally less favorable than chelation.

Bridging Coordination: The catecholate ligand can act as a bridging ligand between two or more metal centers. This can occur in several ways, for instance, with each oxygen atom coordinating to a different metal ion. The amino group could also potentially be involved in bridging, leading to the formation of polynuclear complexes.

The chelate effect is a crucial concept in understanding the stability of complexes formed with this compound. The formation of a chelate ring is entropically more favorable than the coordination of two separate monodentate ligands. This is because the coordination of one bidentate ligand results in a smaller decrease in the number of free particles in the system compared to the coordination of two monodentate ligands. This thermodynamic stabilization leads to high formation constants for catecholato complexes.

Role of Ligands in Catalytic Processes (Focus on chemical principles)

The coordinated this compound ligand can significantly influence the catalytic activity of the metal center through several chemical principles. aristonpubs.com

Modulation of Redox Potential: The electron-donating nature of the catecholate ligand can increase the electron density on the metal center. This can stabilize higher oxidation states of the metal and lower its redox potential, making it a more effective catalyst in redox reactions.

Providing a Reaction Site: The coordinated ligand can provide a site for substrate binding and activation. For instance, the vacant coordination sites on the metal or the ligand itself can interact with a substrate molecule, bringing it into proximity with the catalytically active metal center.

Steric Control: The steric bulk of the ligand and its substituents can influence the selectivity of a catalytic reaction. By controlling the access of substrates to the metal center, the ligand can favor the formation of a specific product isomer (regio- or stereoselectivity).

Labile Ligand Exchange: In some catalytic cycles, the catecholate ligand may be designed to be labile, allowing for the coordination and transformation of substrates. The stability of the metal-ligand bond can be tuned by modifying the substituents on the catechol ring to achieve the desired catalytic turnover.

The presence of the non-coordinating methylamino group can also play a role in catalysis. It can act as a proton shuttle or a secondary interaction site for the substrate, further enhancing the catalytic efficiency and selectivity of the metal complex. The development of bifunctional catalysts, where both the metal center and a functional group on the ligand participate in the catalytic transformation, is an active area of research. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methodologies is paramount for the advancement of research on 3-(Methylamino)benzene-1,2-diol. Current synthetic strategies for related aminophenols can be time-consuming and may produce by-products, necessitating complex purification procedures. smpdb.ca Future research will likely focus on creating novel synthetic pathways that offer higher yields, greater purity, and are more environmentally benign.

One promising area of exploration is the use of advanced catalytic systems for selective N-methylation. While methods for the selective N-methylation of amines and O-methylation of catechols exist, their application and optimization for 3-aminobenzene-1,2-diol (B1330042) as a starting material require further investigation. rsc.orgucl.ac.ukrsc.org The development of heterogeneous catalysts, for instance, could simplify product isolation and catalyst recycling, making the synthesis more scalable and cost-effective. mdpi.com Furthermore, enzymatic and chemoenzymatic approaches, which often provide exceptional selectivity under mild conditions, represent a compelling avenue for future synthetic strategies. ucl.ac.uknih.gov

Key goals for future synthetic research include:

Stereoselective Synthesis: Developing methods to produce enantiomerically pure forms of this compound, which is crucial for potential pharmaceutical applications.

Green Chemistry Approaches: Utilizing greener solvents, reducing energy consumption, and minimizing waste generation in the synthetic process.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to improve efficiency and reduce operational complexity. researchgate.net

Advanced Spectroscopic Probes for Dynamic Chemical Processes

Understanding the dynamic chemical processes of this compound in various environments is crucial for elucidating its function and reactivity. Advanced spectroscopic techniques are powerful tools for probing these dynamics in real-time. Future research will likely employ a combination of spectroscopic methods to gain a comprehensive understanding of its behavior.

Techniques such as time-resolved fluorescence spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy can provide insights into conformational changes, reaction kinetics, and interactions with other molecules. nih.gov For instance, the development of fluorescent probes based on the this compound scaffold could enable the visualization of its localization and transport within biological systems. Moreover, advanced NMR techniques can be used to study its dynamic interactions with biomolecules, providing detailed structural information about the resulting complexes.

Future research in this area will focus on:

In-situ Monitoring: Developing spectroscopic methods to monitor the chemical transformations of this compound under physiologically relevant conditions. pixorize.com

Single-Molecule Spectroscopy: Utilizing single-molecule techniques to study the behavior of individual molecules, providing insights that are often obscured in ensemble measurements.

Hyphenated Techniques: Combining separation techniques like liquid chromatography with mass spectrometry (LC-MS) for the sensitive detection and characterization of metabolites and reaction products. nih.gov

Integration of Machine Learning in Computational Chemistry for Predictive Modeling

The integration of machine learning (ML) into computational chemistry offers a powerful paradigm for accelerating the discovery and characterization of new molecules. wikipedia.orgresearchgate.net For this compound, ML models can be trained on existing data to predict a wide range of properties, from its physicochemical characteristics to its potential biological activities. rrpharmacology.ruacs.org This predictive capability can significantly reduce the time and resources required for experimental studies by prioritizing promising candidates and guiding experimental design.

Computational methods, such as Density Functional Theory (DFT), can be used to generate large datasets of molecular properties for training ML models. nih.gov These models can then be used to predict properties like absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development. Furthermore, ML can be employed to predict the outcomes of chemical reactions, aiding in the design of novel synthetic routes. nih.gov

Future research directions in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to predict the biological activity of this compound derivatives.

De Novo Molecular Design: Using generative ML models to design novel derivatives of this compound with desired properties.

Predictive Toxicology: Employing ML to predict the potential toxicity of the compound and its metabolites, ensuring safety in potential applications.

Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms

The catechol and aminophenol moieties in this compound suggest a rich and complex reactivity profile that is yet to be fully explored. nih.govnih.gov Future research will focus on uncovering novel chemical transformations and elucidating the underlying reaction mechanisms. The oxidation of the catechol group, for example, can lead to the formation of highly reactive quinone species, which can undergo further reactions. wikipedia.org Understanding the factors that control these oxidative pathways is crucial.

The metabolism of related aminophenols has been shown to produce various products through enzymatic and non-enzymatic pathways. nih.gov Investigating the metabolic fate of this compound in biological systems will be a key area of future research. This includes identifying the enzymes involved in its metabolism, such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), and characterizing the resulting metabolites. nih.govwikipedia.org

Key areas for future investigation include:

Oxidative Chemistry: A detailed study of the oxidation of this compound under various conditions to understand the formation and reactivity of its quinone and other oxidized derivatives.

Enzymatic Transformations: Elucidating the role of key metabolic enzymes in the transformation of the compound. nih.govnih.gov

Reaction Mechanism Elucidation: Using a combination of experimental and computational methods to detail the mechanisms of its key chemical transformations. youtube.com

Investigation of Supramolecular Interactions in Solution and Solid States

The hydroxyl and amino groups of this compound provide sites for a variety of supramolecular interactions, such as hydrogen bonding and π-stacking. rsc.orgrsc.org These non-covalent interactions play a critical role in its behavior in both solution and the solid state, influencing its solubility, crystal packing, and interactions with other molecules. researchgate.netniscpr.res.in

Future research will aim to provide a detailed understanding of these supramolecular interactions. In the solid state, techniques like X-ray crystallography can reveal the intricate network of intermolecular interactions that govern its crystal structure. In solution, spectroscopic methods can be used to study its self-association and its binding to host molecules or biological receptors. The ability of the catechol moiety to coordinate with metal ions also opens up avenues for exploring its potential in the design of novel metal-organic frameworks and sensors. acs.org

Future research in this area will focus on:

Crystal Engineering: Controlling the solid-state structure of this compound and its derivatives through the rational design of supramolecular synthons.

Host-Guest Chemistry: Investigating the formation of inclusion complexes with cyclodextrins and other host molecules to modify its properties.

Biomolecular Interactions: Studying the non-covalent interactions of the compound with proteins and nucleic acids to understand its mechanism of action at a molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.